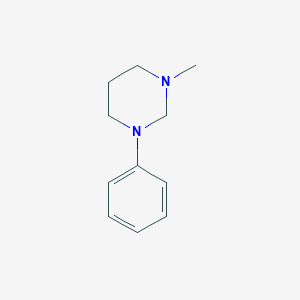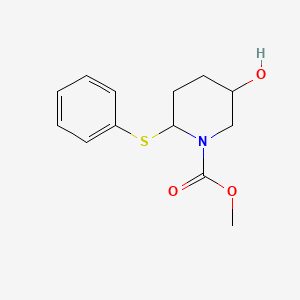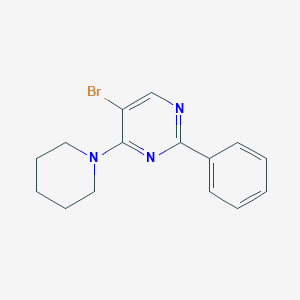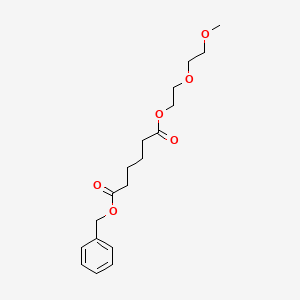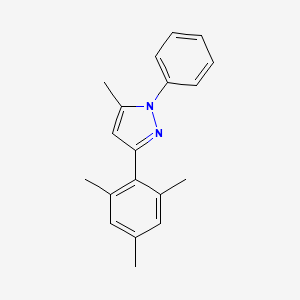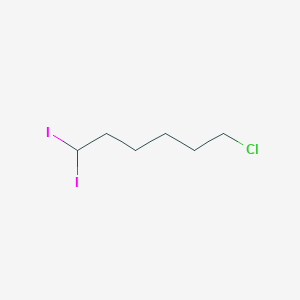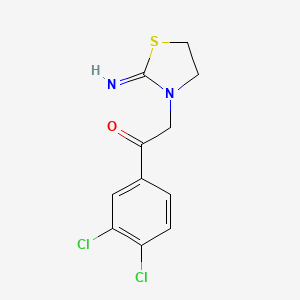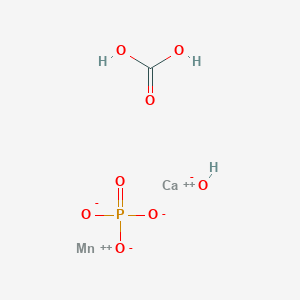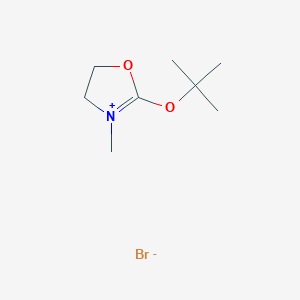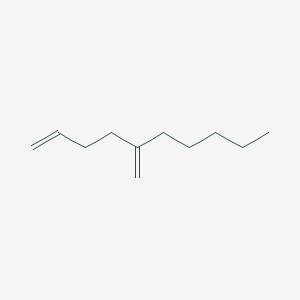
5-Methylidenedec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylidenedec-1-ene is an organic compound classified as an alkene It is characterized by the presence of a double bond between the fifth carbon and a methyl group attached to the first carbon of a decene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylidenedec-1-ene typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic processes involving olefin metathesis. This method utilizes catalysts such as Grubbs’ catalyst to facilitate the exchange of alkylidene groups between alkenes, resulting in the formation of the target compound. The reaction is typically conducted under mild conditions, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylidenedec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon (Pd/C) can yield the corresponding alkane.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as hydrohalogenation, where hydrogen halides add across the double bond to form haloalkanes.
Common Reagents and Conditions:
Oxidation: m-CPBA, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with Pd/C or other metal catalysts.
Substitution: Hydrogen halides (HCl, HBr), halogens (Br2, Cl2).
Major Products:
Epoxides and diols: from oxidation reactions.
Alkanes: from reduction reactions.
Haloalkanes: from substitution reactions.
Applications De Recherche Scientifique
5-Methylidenedec-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through metathesis and other coupling reactions.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving alkenes, providing insights into enzyme specificity and mechanism.
Medicine: Research into the biological activity of this compound derivatives may lead to the development of new pharmaceuticals with potential therapeutic benefits.
Industry: It serves as an intermediate in the production of polymers, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methylidenedec-1-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form an alkane. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
1-Decene: An alkene with a double bond at the first carbon, used in similar industrial applications.
5-Methyl-1-decene: A structural isomer with the double bond at the first carbon and a methyl group at the fifth carbon.
2-Methyl-1-decene: Another isomer with the double bond at the first carbon and a methyl group at the second carbon.
Uniqueness: 5-Methylidenedec-1-ene is unique due to its specific placement of the double bond and methyl group, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it valuable in specialized applications where specific structural features are required.
Propriétés
Numéro CAS |
526208-09-3 |
|---|---|
Formule moléculaire |
C11H20 |
Poids moléculaire |
152.28 g/mol |
Nom IUPAC |
5-methylidenedec-1-ene |
InChI |
InChI=1S/C11H20/c1-4-6-8-10-11(3)9-7-5-2/h5H,2-4,6-10H2,1H3 |
Clé InChI |
KWPWMPCMTGLVMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=C)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


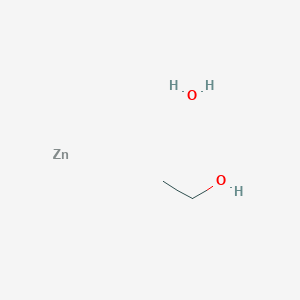
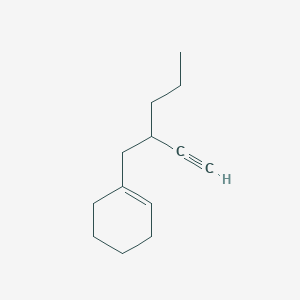
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)

